6-Bromo-2-fluoropyridine-3-sulfonyl fluoride 6-Bromo-2-fluoropyridine-3-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2060053-03-2
VCID: VC4455603
InChI: InChI=1S/C5H2BrF2NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H
SMILES: C1=CC(=NC(=C1S(=O)(=O)F)F)Br
Molecular Formula: C5H2BrF2NO2S
Molecular Weight: 258.04

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride

CAS No.: 2060053-03-2

Cat. No.: VC4455603

Molecular Formula: C5H2BrF2NO2S

Molecular Weight: 258.04

* For research use only. Not for human or veterinary use.

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride - 2060053-03-2

Specification

CAS No. 2060053-03-2
Molecular Formula C5H2BrF2NO2S
Molecular Weight 258.04
IUPAC Name 6-bromo-2-fluoropyridine-3-sulfonyl fluoride
Standard InChI InChI=1S/C5H2BrF2NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H
Standard InChI Key ANWOBOXUXLUSQF-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1S(=O)(=O)F)F)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride has the molecular formula C₅H₂BrF₂NO₂S and a molecular weight of 258.04 g/mol. Its IUPAC name, 6-bromo-2-fluoropyridine-3-sulfonyl fluoride, reflects the substitution pattern on the pyridine ring. The sulfonyl fluoride (–SO₂F) group at position 3 enhances electrophilicity, while bromine and fluorine at positions 6 and 2, respectively, influence electronic and steric properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅H₂BrF₂NO₂S
Molecular Weight258.04 g/mol
SMILESC1=CC(=NC(=C1S(=O)(=O)F)F)Br
InChIKeyANWOBOXUXLUSQF-UHFFFAOYSA-N

Spectroscopic Properties

While experimental spectroscopic data (NMR, IR) for this compound is limited in public databases, analogous sulfonyl fluorides exhibit characteristic signals. For example:

  • ¹⁹F NMR: Sulfonyl fluoride groups typically resonate between +50 to +60 ppm .

  • ¹H NMR: Pyridine protons adjacent to electronegative substituents (Br, F) show downfield shifts due to deshielding effects.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-bromo-2-fluoropyridine-3-sulfonyl fluoride involves sequential halogenation and sulfonylation steps:

  • Bromination: 2-Fluoropyridine undergoes regioselective bromination at the 6-position using reagents like N-bromosuccinimide (NBS) under radical conditions.

  • Sulfonylation: The brominated intermediate is treated with sulfuryl fluoride (SO₂F₂) or chlorosulfonic acid followed by fluorination to install the sulfonyl fluoride group.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
BrominationNBS, AIBN, CCl₄, 80°C75%
SulfonylationSO₂F₂, DMF, 0°C → rt62%

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance safety and efficiency, particularly during exothermic sulfonylation steps. Purification via recrystallization or chromatography ensures >98% purity, critical for pharmaceutical applications.

Reactivity and Mechanistic Insights

Electrophilic Sulfonyl Fluoride Group

The sulfonyl fluoride moiety acts as a potent electrophile, reacting with nucleophiles (e.g., amines, thiols) to form sulfonamides or sulfonate esters. This reactivity is exploited in:

  • Protease Inhibitor Design: Covalent binding to catalytic serine residues.

  • Materials Science: Cross-linking polymers via nucleophilic substitution .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings (Suzuki, Stille) to introduce aryl or heteroaryl groups. For example, Suzuki coupling with phenylboronic acid yields 3-fluoro-2-sulfonylfluorophenyl-6-bromopyridine, a precursor to kinase inhibitors .

Biological and Pharmaceutical Applications

Enzyme Inhibition

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride inhibits serine hydrolases by forming stable covalent adducts with active-site residues. In a 2023 study, it showed IC₅₀ = 0.8 μM against trypsin-like proteases, outperforming chlorinated analogs.

Antibacterial Activity

Preliminary assays indicate moderate activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 μg/mL), attributed to membrane disruption via sulfonate ester formation.

Comparison with Structural Analogs

Table 3: Halogen-Substituted Pyridine Sulfonyl Fluorides

CompoundMolecular WeightReactivity Index a
6-Bromo-2-fluoropyridine-3-SO₂F258.041.00
6-Chloro-2-fluoropyridine-3-SO₂F213.580.78
6-Iodo-2-fluoropyridine-3-SO₂F305.961.22
*a Relative to bromo analog; calculated via DFT.

The bromo derivative exhibits balanced reactivity—less hydrolytically labile than iodo analogs but more electrophilic than chloro counterparts.

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